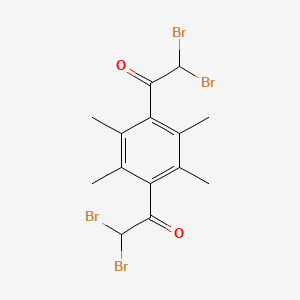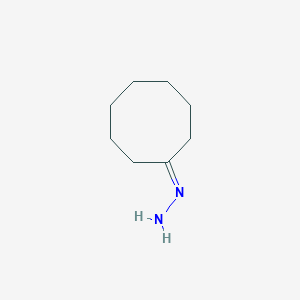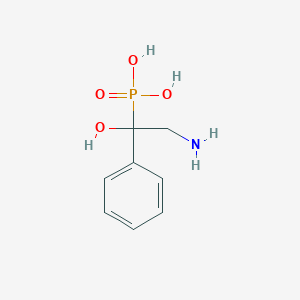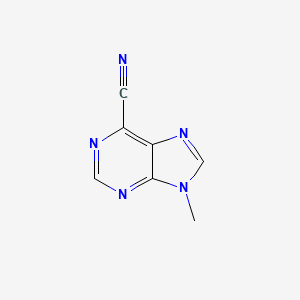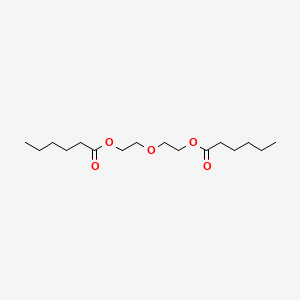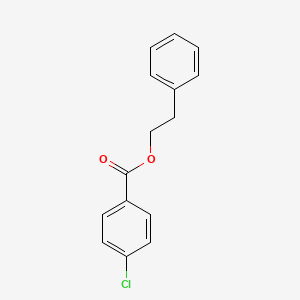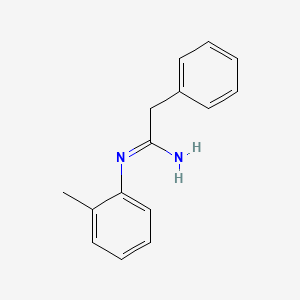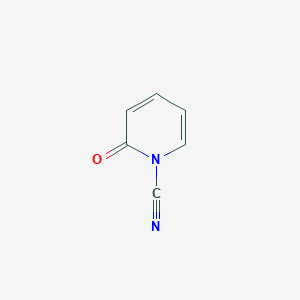
1,4-Cyanopyridone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Cyanopyridone is a heterocyclic organic compound with the molecular formula C6H4N2O. It is a derivative of pyridine, where the nitrogen atom is part of a six-membered ring, and it contains both a cyano group (-CN) and a carbonyl group (C=O) at the 1 and 4 positions, respectively. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Cyanopyridone can be synthesized through several methods, including:
Cyclization Reactions: One common method involves the cyclization of suitable precursors under specific conditions. For example, the reaction of 4-cyanopyridine with appropriate reagents can lead to the formation of this compound.
Oxidation Reactions: Another approach involves the oxidation of 1,4-dihydropyridines, which can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Raw Material Preparation: Ensuring the availability of high-purity starting materials.
Reaction Optimization: Fine-tuning reaction parameters like temperature, pressure, and catalyst concentration to maximize efficiency.
Purification: Employing techniques such as crystallization, distillation, or chromatography to isolate and purify the final product.
化学反应分析
Types of Reactions
1,4-Cyanopyridone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into its corresponding amine or alcohol derivatives.
Substitution: The cyano and carbonyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Carboxylic acids, nitriles.
Reduction Products: Amines, alcohols.
Substitution Products: Substituted pyridones, pyridines.
科学研究应用
1,4-Cyanopyridone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,4-cyanopyridone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The cyano and carbonyl groups play a crucial role in its reactivity and binding affinity to target molecules.
相似化合物的比较
1,4-Cyanopyridone can be compared with other similar compounds, such as:
4-Cyanopyridine: Lacks the carbonyl group, making it less reactive in certain chemical reactions.
2-Cyanopyridone: Has the cyano and carbonyl groups at different positions, leading to different reactivity and applications.
4-Pyridone: Lacks the cyano group, resulting in different chemical properties and uses.
属性
分子式 |
C6H4N2O |
|---|---|
分子量 |
120.11 g/mol |
IUPAC 名称 |
2-oxopyridine-1-carbonitrile |
InChI |
InChI=1S/C6H4N2O/c7-5-8-4-2-1-3-6(8)9/h1-4H |
InChI 键 |
QCIIPSCDZOKNAS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)N(C=C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


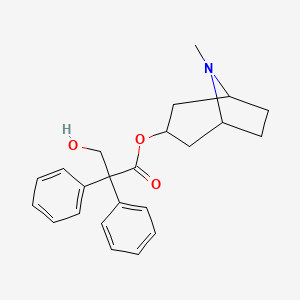
![Ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B14671870.png)
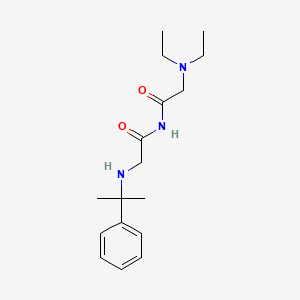

![2-[2-(4-bromophenyl)sulfonylhydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B14671879.png)
